2-(4-bromo-2-methylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Overview
Description
2-(4-bromo-2-methylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C17H16BrNO4 and its molecular weight is 378.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.02627 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Profile
- A study outlines the synthesis of derivatives starting from esterification, leading to compounds with potential antibacterial and antifungal activities. The antimicrobial efficacy of these compounds indicates their potential as leads for developing new antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).
Chemoselective Synthesis
- Another research discusses the chemoselective synthesis of a related compound through N-acetylation and reaction with propargyl bromide, highlighting the structural aspects and potential for further chemical modifications (Belay, Kinfe, & Muller, 2012).
Pharmacological Assessment
- The pharmacological properties of novel acetamide derivatives have been assessed for cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, showcasing the importance of specific functional groups in enhancing biological activities (Rani, Pal, Hegde, & Hashim, 2016).
Anticancer Potential
- Research on diamide-coupled benzophenones, including derivatives similar to the query compound, identified potential anticancer agents through in-vitro cytotoxic and antiproliferative assays. These findings suggest the role of specific substituents in determining the compounds' efficacy against cancer cells (Zabiulla et al., 2016).
Antioxidant Activity
- Isolation and characterization of bromophenols from marine red algae revealed their significant antioxidant activities, suggesting that similar brominated compounds might possess valuable antioxidant properties useful in various applications (Li, Li, Gloer, & Wang, 2011).
Properties
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-11-8-12(18)2-4-14(11)23-10-17(20)19-13-3-5-15-16(9-13)22-7-6-21-15/h2-5,8-9H,6-7,10H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPADMDFHPYFIRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NC2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.